6-Bromochromane-3-carbaldehyde

Description

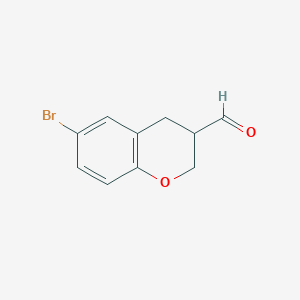

6-Bromo-2H-chromene-3-carbaldehyde (CAS: Not explicitly provided; referred to as compound 2e in ) is a brominated derivative of the chromene-3-carbaldehyde family. Chromene derivatives are heterocyclic compounds featuring a benzopyran backbone, with 2H-chromene containing a non-aromatic double bond in the oxygen-containing ring. The bromine substituent at position 6 enhances the compound’s molecular polarity and influences its electronic properties, making it a versatile intermediate in organic synthesis, particularly in organocatalytic reactions .

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-3-carbaldehyde |

InChI |

InChI=1S/C10H9BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4-5,7H,3,6H2 |

InChI Key |

LDUKONWPCMSCDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromochromane-3-carbaldehyde typically involves the bromination of chromane derivatives followed by formylation. One common method is the bromination of chromane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting bromochromane is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for bromination and formylation, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromochromane-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 6-Bromochromane-3-carboxylic acid.

Reduction: 6-Bromochromane-3-methanol.

Substitution: Various substituted chromanes depending on the nucleophile used.

Scientific Research Applications

6-Bromochromane-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromochromane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Physical and Spectral Properties

- Melting Point : 106–107°C, significantly higher than methoxy- or methyl-substituted analogs due to bromine’s molecular weight and polarizability.

- 1H NMR : Aldehyde proton at δ 9.85, aromatic protons (Ar-H) between δ 7.25–7.80, and characteristic signals for the chromene backbone.

- 13C NMR : Aldehyde carbon at δ 190.2, aromatic carbons between δ 115–160, and a distinct signal for the brominated carbon.

- IR : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

- MS : Molecular ion peak at m/z 238 (M⁺, C₁₀H₇BrO₂) .

Comparison with Similar Chromene-3-carbaldehyde Derivatives

provides data for five chromene-3-carbaldehyde derivatives with substituents at positions 6, 7, or 7. Key comparisons are summarized below:

| Compound Name | Substituent (Position) | Melting Point (°C) | Molecular Formula | Key Spectral Features (1H NMR) |

|---|---|---|---|---|

| 6-Methoxy-2H-chromene-3-carbaldehyde (2c) | Methoxy (6) | 51–52 | C₁₁H₁₀O₃ | CH=O (δ 9.82), Ph-O-CH₂- (δ 4.85) |

| 6-Methyl-2H-chromene-3-carbaldehyde (2d) | Methyl (6) | 66–68 | C₁₁H₁₀O₂ | CH=O (δ 9.83), Ph-CH=C (δ 6.35–6.45) |

| 6-Bromo-2H-chromene-3-carbaldehyde (2e) | Bromo (6) | 106–107 | C₁₀H₇BrO₂ | CH=O (δ 9.85), Ar-H (δ 7.25–7.80) |

| 7-Methoxy-2H-chromene-3-carbaldehyde (2f) | Methoxy (7) | 85–86 | C₁₁H₁₀O₃ | CH=O (δ 9.82), Ph-O-CH₂- (δ 4.84) |

| 8-Methoxy-2H-chromene-3-carbaldehyde (2g) | Methoxy (8) | 79–81 | C₁₁H₁₀O₃ | CH=O (δ 9.81), Ph-O-CH₂- (δ 4.83) |

Key Findings :

- Substituent Effects: Bromine’s electron-withdrawing nature increases the aldehyde’s electrophilicity compared to electron-donating methoxy or methyl groups. This enhances reactivity in conjugate addition reactions, as noted in ’s organocatalytic studies.

- Melting Points : Bromine’s higher atomic mass and polarizability contribute to 2e ’s elevated melting point (106–107°C) versus methoxy (51–86°C) or methyl (66–68°C) analogs.

- Spectral Shifts : The bromo substituent deshields adjacent aromatic protons, causing downfield shifts in 2e ’s 1H NMR (δ 7.25–7.80) compared to 2c (δ 6.80–7.20) .

Comparison with Brominated Aldehydes in Other Heterocyclic Systems

Brominated aldehydes in diverse heterocyclic frameworks exhibit distinct properties:

Structural and Functional Insights :

- Heterocyclic Influence : Chromene’s oxygen ring enhances solubility in polar solvents, whereas pyridine’s nitrogen increases thermal stability.

- Reactivity : Bromine’s position relative to the aldehyde group dictates regioselectivity in reactions. For example, 2e undergoes nucleophilic attack at the aldehyde, while 6-bromoindole-3-carboxaldehyde may participate in electrophilic substitution at the indole’s 5-position .

- Applications : Chromene derivatives are prioritized in catalysis, while indole and imidazopyridine analogs are explored for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.